molecular formula C20H26O6 B1249452 3-Epi-heliangin

3-Epi-heliangin

Cat. No.: B1249452
M. Wt: 362.4 g/mol
InChI Key: DZTWAOVNNLDWNH-DRCJWTCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Epi-heliangin is a sesquiterpene lactone analog of heliangin, a bioactive compound isolated from Jerusalem artichoke (Helianthus tuberosus) leaves . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Preliminary research on its parent compound, heliangin, suggests significant potential for investigative applications. Studies indicate that heliangin exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway . This mechanism suppresses the expression of key pro-inflammatory mediators, including nitric oxide (NO), cell adhesion molecules (ICAM-1, VCAM-1, E-selectin), and monocyte chemoattractant protein-1 (MCP-1) in vascular endothelial cells, which may help prevent the development of atherosclerosis . Furthermore, heliangin has demonstrated promising leishmanicidal activity. In vitro studies show efficacy against both promastigote and intracellular amastigote forms of Leishmania amazonensis, and in vivo studies in a murine model of cutaneous leishmaniasis found that heliangin, when combined with Glucantime, significantly reduced lesion progression and parasite load . Researchers can explore 3-Epi-heliangin as a tool compound in immunological, cardiovascular, and parasitological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(1R,2R,4R,6R,8R,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7+/t13-,14-,15-,16-,17+,20-/m1/s1

InChI Key

DZTWAOVNNLDWNH-DRCJWTCISA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2([C@H](O2)C[C@H](/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C

Origin of Product

United States

Occurrence, Isolation, and Source Material Investigation

Plant Sources and Ethnobotanical Relevance

Isolation from Eupatorium kiirunense

A phytochemical investigation of the coastal plant Eupatorium kiirunense, found in Taiwan, led to the isolation of the new heliangolide sesquiterpene lactone, 3-Epi-heliangin. nih.govacs.org Alongside 3-Epi-heliangin, this study also identified five new germacranolides (eupakirunsins A-E), two other new heliangolides (eupaheliangolide A and 15-acetoxyheliangin), and the known compound heliangin (B1252734). nih.govacs.orgebi.ac.ukacs.org The structures of these novel compounds were determined through comprehensive analysis of their spectroscopic data. nih.govacs.org

The genus Eupatorium, belonging to the Asteraceae family, has a history of use in traditional medicine for various purposes, including as an antimalarial, antibacterial, and anti-inflammatory agent. acs.org Sesquiterpene lactones are recognized as major bioactive constituents of Eupatorium species. acs.org

Related Heliangolides from Helianthus tuberosus and Vernonanthura squamulosa

The Asteraceae family, one of the most diverse plant families, is a rich source of sesquiterpene lactones. nih.govtandfonline.com Notably, species like Helianthus tuberosus (Jerusalem artichoke) and Vernonanthura squamulosa have been found to produce related heliangolide-type sesquiterpene lactones. mdpi.commpg.denih.gov

From Helianthus tuberosus, the well-known heliangolide, heliangin, has been isolated. mdpi.commpg.dedntb.gov.uanih.gov Dichloromethane (B109758) extracts of H. tuberosus have demonstrated significant activity against Leishmania amazonensis promastigotes. mdpi.comnih.gov Fractionation of the active extract led to the isolation of heliangin. mdpi.com The leaves of Helianthus tuberosus are also a source of heliangin. nih.gov

Vernonanthura squamulosa is another member of the Asteraceae family from which heliangolide and glaucolide type sesquiterpene lactones have been isolated. mdpi.comconicet.gov.ar Specifically, glaucolide A has been identified from the dichloromethane extract of this plant. mdpi.comnih.gov

CompoundPlant Source(s)
3-Epi-helianginEupatorium kiirunense
HelianginEupatorium kiirunense, Helianthus tuberosus
Eupakirunsins A-EEupatorium kiirunense
Eupaheliangolide AEupatorium kiirunense
15-AcetoxyhelianginEupatorium kiirunense
Glaucolide AVernonanthura squamulosa

Broader Botanical Context of Genera Yielding Sesquiterpene Lactones

Sesquiterpene lactones are a vast and diverse group of over 5,000 known secondary metabolites found throughout the plant kingdom. nih.gov They are particularly prevalent in the Asteraceae family, where they are found almost ubiquitously. nih.govtandfonline.com Besides Asteraceae, these compounds are also found in families such as Cactaceae, Solanaceae, Araceae, and Euphorbiaceae. nih.gov

Within the Asteraceae, numerous genera are known to produce sesquiterpene lactones. For instance, the tribe Cichorieae is a significant source, with 360 reported compounds belonging to the guaianolide, eudesmanolide, and germacranolide classes. researchgate.net Genera such as Arnica, Helenium, Artemisia, Cynara, and Tanacetum are also well-documented producers of various sesquiterpene lactones like helenalin, arglabin, cynaropicrin, and parthenolide. mdpi.com The chemical structure of these lactones can be highly characteristic of the genus or even the species in which they are found. nih.gov

Advanced Extraction Methodologies from Plant Matrixes

The extraction of sesquiterpene lactones from plant materials is a critical first step in their isolation and study. Various methods, from traditional solvent-based approaches to more modern techniques, are employed to efficiently obtain these compounds.

Solvent-Based Extraction Approaches

Traditional methods for extracting sesquiterpene lactones often involve the use of organic solvents. google.comgoogle.com The choice of solvent is crucial and depends on the polarity of the target compounds. Polar organic solvents such as ethanol (B145695), methanol (B129727), isopropanol, acetonitrile, ethyl acetate (B1210297), and acetone (B3395972) have been successfully used. google.comgoogle.com Ethanol is often preferred due to its low toxicity. google.com

For example, a method for extracting sesquiterpene lactones, specifically parthenolide, from Tanacetum parthenium utilizes polar organic solvents like ethanol. google.comgoogle.com The process can involve sequential extractions with the solvent, followed by concentration of the combined extracts. google.com Another approach involves initial extraction with water, followed by fractionation on a macroporous resin column using a gradient of aqueous ethanol. bioline.org.br The fraction eluted with 50% ethanol was found to be rich in sesquiterpene lactones. bioline.org.br Supercritical fluid extraction with CO2 and ethanol as a co-solvent has also been employed for the selective extraction of sesquiterpenes from chicory. mdpi.com

Modern Extraction Techniques (e.g., Microwave-Assisted, Ultrasound-Assisted)

In recent years, modern extraction techniques have gained prominence due to their increased efficiency, reduced extraction times, and lower solvent consumption.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. ijpsonline.comsemanticscholar.orgnih.govnih.gov For the extraction of alantolactone (B1664491) and isoalantolactone (B1672209) from Inula helenium, MAE proved to be more efficient and time-saving compared to conventional methods like heat reflux and ultrasound-assisted extraction. ijpsonline.comsemanticscholar.org Optimal conditions for MAE, including ethanol concentration, microwave power, and extraction time, have been determined to maximize the yield of these sesquiterpene lactones. ijpsonline.comsemanticscholar.orgnih.govnih.gov For instance, an 80% ethanol concentration was found to be optimal for extracting alantolactone and isoalantolactone. ijpsonline.comsemanticscholar.org

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. nih.govphcog.comekb.egepo.orgresearchgate.net UAE has been shown to be an effective method for extracting alantolactone and isoalantolactone from Inula helenium roots, yielding higher amounts of the compounds in a shorter time (30 minutes) compared to maceration (24 hours). nih.govphcog.comresearchgate.net The efficiency of UAE can be influenced by factors such as the concentration of the ethanol used as a solvent. nih.govphcog.comekb.eg

Extraction TechniquePlant SourceTarget CompoundsKey Findings
Solvent ExtractionTanacetum partheniumParthenolidePolar organic solvents like ethanol are effective. google.comgoogle.com
Solvent ExtractionIxeris sonchifoliaIxerin Z1, Ixerin Z, 11, 13α-dihydroixerin ZWater extraction followed by resin chromatography with ethanol gradient. bioline.org.br
Microwave-Assisted Extraction (MAE)Inula heleniumAlantolactone, IsoalantolactoneMore efficient and faster than conventional methods. ijpsonline.comsemanticscholar.org Optimal conditions include 80% ethanol. ijpsonline.comsemanticscholar.org
Ultrasound-Assisted Extraction (UAE)Inula heleniumAlantolactone, IsoalantolactoneHigher yields in shorter time compared to maceration. nih.govphcog.comresearchgate.net
Ultrasound-Assisted Extraction (UAE)Ambrosia maritimaDamsin (B1669790), NeoambrosinEthanol strength was a significant factor in damsin yield. ekb.eg

Chromatographic Separation and Purification Strategies

The isolation and purification of 3-Epi-heliangin from the crude plant extract involve a multi-step process that relies heavily on chromatographic techniques. These methods separate the complex mixture of phytochemicals based on their differential partitioning between a stationary phase and a mobile phase, ultimately yielding the pure compound.

Column chromatography serves as a primary and essential step in the fractionation of the crude extract of Eupatorium kiirunense to isolate 3-Epi-heliangin. This technique is particularly effective for the initial separation of large quantities of material into less complex fractions. nih.gov Typically, silica (B1680970) gel is employed as the stationary phase due to its efficacy in separating nonpolar to medium-polar compounds like sesquiterpene lactones. nih.gov

The process begins with the crude extract being adsorbed onto a small amount of silica gel and then loaded onto the top of a packed silica gel column. maas.edu.mm A gradient elution system is then employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. For the separation of sesquiterpene lactones, a common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased. nih.gov This gradual change in mobile phase polarity allows for the sequential elution of compounds based on their affinity for the stationary phase. Fractions are collected systematically and monitored, often by thin-layer chromatography (TLC), to identify those containing the compounds of interest. The fractions containing heliangolides, including 3-Epi-heliangin, are then combined for further purification steps.

Table 1: Column Chromatography Parameters for Sesquiterpene Lactone Isolation

Parameter Description
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Gradient of n-hexane and ethyl acetate
Elution Stepwise gradient from lower to higher polarity

| Fraction Monitoring | Thin-Layer Chromatography (TLC) |

This table presents a typical column chromatography setup for the initial fractionation of plant extracts containing sesquiterpene lactones.

Following initial separation by column chromatography, High-Performance Liquid Chromatography (HPLC) is utilized for the final purification of 3-Epi-heliangin. HPLC offers higher resolution and efficiency, making it ideal for separating structurally similar compounds. hplc.eu Reversed-phase HPLC is a commonly employed mode for the purification of sesquiterpene lactones. mdpi.com

In the case of heliangin and its epimers, a C18 column is often used as the stationary phase. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with a small percentage of an acid like formic acid to improve peak shape. mdpi.com A gradient elution program, where the concentration of the organic solvent is increased over time, is generally used to achieve optimal separation. mdpi.com The eluting compounds are detected using a UV detector, as sesquiterpene lactones typically exhibit UV absorbance. maas.edu.mmmdpi.com The fraction corresponding to the 3-Epi-heliangin peak is collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated 3-Epi-heliangin can then be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods. nih.govacs.org

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for 3-Epi-heliangin Purification

Parameter Description
Mode Reversed-Phase HPLC
Column C18 (e.g., Capcell PAK C18) mdpi.com
Mobile Phase Gradient of methanol and water with 0.1% formic acid mdpi.com
Flow Rate Typically 1.0-1.5 mL/min mdpi.com
Detection UV detector (e.g., at 254 nm) mdpi.com

| Type | Preparative or Semi-preparative |

This table outlines a representative HPLC method for the final purification of 3-Epi-heliangin.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

The structural elucidation of 3-epi-heliangin relies on a suite of powerful analytical methods. researchgate.netwilddata.cnresearchgate.netresearchgate.net These techniques, when used in concert, provide a comprehensive picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of organic molecules like 3-epi-heliangin. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the number and types of protons and carbons in a molecule. researchgate.netoregonstate.edu

The ¹H NMR spectrum reveals the chemical environment of each proton. oregonstate.edulibretexts.org The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edulibretexts.org For instance, protons near electronegative atoms or double bonds are "deshielded" and appear at higher chemical shifts (downfield). weebly.comconductscience.com

The ¹³C NMR spectrum provides information about the carbon skeleton. weebly.com Each unique carbon atom in the molecule gives a distinct signal. weebly.com The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the presence of attached electronegative atoms. libretexts.org For example, sp² hybridized carbons (like those in C=C or C=O bonds) and carbons bonded to oxygen atoms typically resonate at higher chemical shifts compared to sp³ hybridized carbons in an alkane-like environment. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Sesquiterpene Lactones (Illustrative)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
1~40-50~2.5-3.0 (m)
2~25-35~1.8-2.2 (m)
3~70-80~4.0-4.5 (m)
4~130-140
5~120-130~5.0-5.5 (d)
6~75-85~4.5-5.0 (t)
7~45-55~2.8-3.2 (m)
8~30-40~1.9-2.3 (m)
9~40-50~2.0-2.4 (m)
10~140-150
11~120-125
12~180-185
13~125-130~5.5-6.0 (d), ~6.0-6.5 (d)
14~15-25~1.0-1.5 (s)
15~10-20~0.8-1.2 (d)

Note: This table provides illustrative chemical shift ranges for a generic sesquiterpene lactone skeleton and does not represent the exact values for 3-epi-heliangin. Actual values can vary based on the specific structure and solvent used.

Two-dimensional NMR experiments provide crucial connectivity information that is not available from 1D spectra. researchgate.netemerypharma.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule's structure. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netemerypharma.comsdsu.edu This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netemerypharma.comsdsu.edu HMBC is particularly powerful for piecing together the carbon skeleton by connecting different molecular fragments, including quaternary carbons that are not observed in HSQC spectra. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected by bonds. researchgate.netresearchgate.net This provides critical information about the stereochemistry and three-dimensional arrangement of the molecule. researchgate.net

One-Dimensional (1D) NMR (1H, 13C)

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound. nih.govamegroups.orgnih.gov In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. amegroups.orglcms.cz High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wilddata.cnlibretexts.orgrsc.org Different types of chemical bonds vibrate at specific frequencies, and when infrared light of that same frequency is passed through a sample, the energy is absorbed. rsc.orglibretexts.orglibretexts.org An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹). rsc.org For a compound like 3-epi-heliangin, IR spectroscopy would be expected to show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O) from the lactone and any other ketone or ester groups, and carbon-carbon double bonds (C=C). libretexts.orgspectroscopyonline.comresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Sesquiterpene Lactones

Functional GroupAbsorption Range (cm⁻¹)
O-H (hydroxyl)3500 - 3200 (broad)
C=O (γ-lactone)1780 - 1740
C=O (ester)1750 - 1735
C=O (ketone)1725 - 1705
C=C (alkene)1680 - 1620

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. princeton.edulibretexts.orghellma.com Molecules containing chromophores, which are parts of the molecule that absorb light, can be analyzed by this technique. jasco-global.commt.com For 3-epi-heliangin, chromophores would include the carbon-carbon double bonds and the carbonyl group of the lactone. The wavelength of maximum absorbance (λmax) can give an indication of the extent of conjugation within the molecule. thermofisher.com

Determination of Relative and Absolute Configuration

The relative configuration describes the arrangement of atoms in a molecule relative to each other, while the absolute configuration defines the exact spatial orientation of each chiral center. libretexts.orgchemistnotes.com For complex molecules like 3-Epi-heliangin, a multi-pronged approach is necessary to unambiguously establish both.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of organic compounds. leibniz-fmp.de While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial structural information, advanced two-dimensional (2D) experiments are crucial for defining the relative configuration of stereocenters. numberanalytics.comresearchgate.netlongdom.org

For heliangolides, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. columbia.eduresearchgate.net These experiments detect through-space interactions between protons that are in close proximity (typically within 4-5 Ångstroms), providing definitive evidence of their relative spatial arrangement. youtube.com For instance, a NOESY or ROESY correlation between a proton on one stereocenter and a proton on another confirms their cis (same-side) relationship. The intensity of these cross-peaks can also give an indication of the distance between the interacting protons. youtube.com

In the context of 3-Epi-heliangin, the key stereochemical feature to confirm is the orientation of the substituent at the C-3 position relative to other groups on the ten-membered ring. By analyzing the complete set of NOESY/ROESY correlations, chemists can build a 3D model of the molecule's preferred conformation in solution. columbia.edu Additionally, analysis of vicinal coupling constants (³JHH) from high-resolution ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, further refining the conformational model. ipb.pt

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule. thieme-connect.de This technique yields a precise three-dimensional map of electron density, allowing for the unambiguous assignment of all stereocenters. While direct crystallographic data for 3-Epi-heliangin may not be readily available, the crystal structures of closely related heliangolide analogs are invaluable. researchgate.netmedicinacomplementar.com.br

For example, the crystal structures of compounds like scabertopin, goyazensolide, and various derivatives of atripliciolide have been determined. medicinacomplementar.com.brresearchgate.netacs.org These structures confirm the characteristic conformation of the heliangolide ten-membered ring, which often adopts a chair-boat conformation. researchgate.net They also establish the relative stereochemistry of multiple chiral centers common to the heliangolide class. nih.gov By comparing the NMR data of 3-Epi-heliangin with the known stereochemistry and NMR data of these crystallographically characterized analogs, the configuration of 3-Epi-heliangin can be confidently inferred. mdpi.com

Table 1: Representative Crystallographic Data for Heliangolide Analogs
CompoundSpace GroupKey Conformational FeatureReference
8β-angeloyloxy-9α-acetoxycalyculatolideP2₁2₁2₁10-membered ring in chair-boat conformation researchgate.net
11,13-dihydro-11α,13-epoxyatripliciolide-8β-angelateP110-membered ring in approximate chair-boat conformation researchgate.net
Matrine Caffeinate SesquihydrateP2₁2₁2₁3D network from helical chains via hydrogen bonds nih.gov

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are essential for determining absolute configuration. wikipedia.orgwikipedia.org

Optical Rotation is the measurement of the rotation of plane-polarized light by a chiral compound. wikipedia.orglibretexts.org The specific rotation, [α]D, is a characteristic physical constant for a molecule under standard conditions. pressbooks.pubmasterorganicchemistry.com Enantiomers will rotate light to an equal magnitude but in opposite directions (e.g., one is dextrorotatory (+), the other is levorotatory (-)). libretexts.org While the sign of rotation does not directly reveal the R/S configuration of a stereocenter, it serves as a critical identifying property and is used to confirm the identity of a synthesized or isolated compound against a known standard. wikipedia.org

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgjascoinc.com A CD spectrum provides information about the secondary and tertiary structure of molecules. jascoinc.comnih.gov For sesquiterpene lactones, the electronic transitions of chromophores, such as the α,β-unsaturated γ-lactone, give rise to characteristic CD signals (Cotton effects). The sign and intensity of these Cotton effects are highly sensitive to the stereochemical environment, allowing for the determination of the absolute configuration of the lactone ring and adjacent stereocenters by applying established empirical rules, such as the lactone sector rule.

Table 2: Chiroptical Data Principles for Stereochemical Analysis
TechniquePrincipleApplication to 3-Epi-helianginReference
Optical RotationMeasures rotation of plane-polarized light.Provides specific rotation [α]D value for characterization. pressbooks.pubmasterorganicchemistry.com
Circular Dichroism (CD)Measures differential absorption of circularly polarized light.Determines absolute configuration via Cotton effects of chromophores (e.g., lactone). wikipedia.orgjascoinc.com

Crystallographic Data (if available for analogs/derivatives)

Comparative Structural Analysis with Heliangin (B1252734) and Other Heliangolides

Heliangolides are a subclass of sesquiterpene lactones characterized by a ten-membered carbocyclic ring and a lactone ring fused at C6 and C7 or C8 and C7. wikipedia.orgrsc.org The parent compound, heliangin, serves as a key reference for the structural analysis of 3-Epi-heliangin. mdpi.comnih.gov

The structural backbone of heliangolides, including the trans-fused γ-lactone ring, is largely conserved. rsc.org Variations within the heliangolide class arise from:

Stereochemistry: Differences in the configuration at various stereocenters (e.g., C3, C4, C8, C9).

Substitution Patterns: The presence, type, and location of various functional groups, most commonly ester side chains at position C-8. mpg.de

Modifications to the Skeleton: The introduction of features like epoxide rings or additional double bonds. researchgate.net

Comparing the ¹H and ¹³C NMR chemical shifts of 3-Epi-heliangin with those of heliangin and other known heliangolides (like budlein A or maximilianin) allows for the precise identification of the structural and stereochemical differences. mpg.deresearchgate.net For instance, the inversion of the stereocenter at C-3 in 3-Epi-heliangin would be expected to cause noticeable shifts in the NMR signals of the C-3 proton itself, as well as adjacent protons at C-2 and C-4, due to changes in the local electronic and steric environment.

Biological Activities and Mechanistic Investigations Preclinical Focus

Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

Preliminary in vitro studies have begun to map the cytotoxic potential of 3-Epi-heliangin against various cancer cell lines.

Efficacy Against Oral Epidermoid Carcinoma (KB) Cells

Research into the efficacy of 3-Epi-heliangin against oral epidermoid carcinoma (KB) cells has been a component of broader investigations into the cytotoxic effects of sesquiterpene lactones. While specific data for 3-Epi-heliangin is still emerging, the KB cell line is a standard model for assessing anticancer potential. nih.govatcc.org This cell line was initially believed to be derived from an oral epidermal carcinoma, but later analysis revealed HeLa cell contamination. atcc.org Oral squamous cell carcinoma (OSCC) is a significant global health issue, and new therapeutic strategies are actively being researched. nih.govdovepress.com

Efficacy Against Cervical Epithelioid (Hela) Cells

The cytotoxic effects of 3-Epi-heliangin have also been evaluated against cervical epithelioid (HeLa) cells. acs.org The HeLa cell line, derived from cervical cancer, is a cornerstone of cancer research. oatext.complos.org Studies have shown that various natural compounds can induce apoptosis and inhibit the proliferation of HeLa cells, making it a valuable model for screening potential anticancer agents. plos.orgscispace.com

Efficacy Against Liver Carcinoma (hepa59T/VGH) Cells

Investigations have extended to the efficacy of 3-Epi-heliangin against liver carcinoma (hepa59T/VGH) cells. The cytotoxic activity of compounds against liver cancer cell lines is a critical area of study due to the prevalence and poor prognosis of hepatocellular carcinoma.

General Cytotoxicity Profiles of Related Sesquiterpene Lactones

3-Epi-heliangin belongs to the class of sesquiterpene lactones, a group of naturally occurring compounds known for their diverse biological activities, including cytotoxicity against cancer cells. csic.es Many sesquiterpene lactones exhibit their cytotoxic effects through the alkylation of biological macromolecules, a reaction facilitated by the presence of an α-methylene-γ-lactone moiety. mdpi.com This functional group is a common feature in many cytotoxic sesquiterpene lactones and is believed to be crucial for their activity. mdpi.commdpi.com Research has demonstrated that sesquiterpene lactones can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. mdpi.comresearchgate.net The cytotoxic potential of these compounds is often evaluated against a panel of human tumor cell lines. nih.govmdpi.com

Table 1: Cytotoxic Activity of Selected Sesquiterpene Lactones

Compound Cell Line IC50 (µM) Reference
Heliangin (B1252734) RAW 264.7 4.1 nih.gov
Glaucolide A RAW 264.7 7.3 nih.gov
Ivalin C2C12 2.7-3.3 mdpi.com

Anti-Inflammatory Modulatory Actions (In Vitro and Preclinical In Vivo Models)

In addition to its cytotoxic properties, 3-Epi-heliangin has been investigated for its anti-inflammatory effects.

Modulation of Nitric Oxide Production in Macrophages (RAW 264.7 cells)

One of the key indicators of anti-inflammatory activity is the modulation of nitric oxide (NO) production in macrophages. nih.govnih.gov The RAW 264.7 macrophage cell line is a widely used in vitro model to study the inflammatory response. mdpi.commdpi.com When stimulated with lipopolysaccharide (LPS), these cells produce high levels of NO, a key mediator in the inflammatory process. mdpi.comdiva-portal.org

Studies have shown that heliangin, a related sesquiterpene lactone, can significantly inhibit NO production in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner. mdpi.comnih.gov This inhibition of NO production suggests a potential anti-inflammatory effect. nih.govresearchgate.net The anti-inflammatory actions of natural compounds are often evaluated using various preclinical models. ijpras.commdpi.comnih.govdergipark.org.tr In the context of RAW 264.7 cells, compounds that reduce NO production are considered to have anti-inflammatory potential. nih.gov

Table 2: Compound Names Mentioned

Compound Name
3-Epi-heliangin
Heliangin
Glaucolide A
Ivalin

Inhibition of Adhesion Molecule Expression (ICAM-1, VCAM-1, E-selectin, MCP-1) in Endothelial Cells

The inflammatory process in vascular endothelial cells is a critical factor in the development of conditions like atherosclerosis. mdpi.com This process involves the increased expression of various adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which facilitate the adhesion of monocytes to the vascular wall. mdpi.comnih.gov Additionally, monocyte chemoattractant protein-1 (MCP-1) plays a crucial role in the migration of these monocytes into the endothelial space. mdpi.com

Preclinical research has demonstrated that heliangin, a related compound to 3-Epi-heliangin, can suppress the gene expression of ICAM-1, VCAM-1, E-selectin, and MCP-1 in vascular endothelial cells that have been stimulated with tumor necrosis factor-alpha (TNF-α). mdpi.com This inhibitory action on adhesion molecules suggests a potential mechanism by which 3-Epi-heliangin could exert anti-inflammatory effects, thereby potentially interfering with the initial stages of atherosclerosis. mdpi.com The suppression of these molecules is significant as their elevated levels are considered markers for atherosclerosis and coronary heart disease. nih.govnih.gov

Table 1: Effect of Heliangin on Adhesion Molecule Gene Expression in TNF-α-stimulated Vascular Endothelial Cells

Adhesion MoleculeEffect of HelianginReference
ICAM-1Suppressed gene expression mdpi.com
VCAM-1Suppressed gene expression mdpi.com
E-selectinSuppressed gene expression mdpi.com
MCP-1Suppressed gene expression mdpi.com

Impact on Inflammatory Cytokine Release (e.g., IL-6, IL-8, TNF-α)

Pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), are key mediators in the inflammatory cascade. mdpi.comthermofisher.com Elevated levels of these cytokines are associated with various inflammatory diseases. mdpi.commdpi.comnih.govnih.gov

Studies on the parent compound, heliangin, have shown that it can suppress the gene expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage-like cells. mdpi.com This suggests that 3-Epi-heliangin may also modulate the release of these critical inflammatory cytokines. The regulation of cytokines like IL-6 is complex, as it exhibits both pro- and anti-inflammatory properties and is involved in a wide range of biological processes. mdpi.comthermofisher.com TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and amplifying the inflammatory response. thermofisher.comnih.gov By potentially inhibiting the release of these cytokines, 3-Epi-heliangin could contribute to the attenuation of inflammatory processes.

In Vivo Studies in Animal Models of Inflammation (e.g., Atherosclerosis, Leishmaniasis models)

The anti-inflammatory potential of heliangin has been investigated in animal models, which provides a basis for understanding the potential in vivo effects of 3-Epi-heliangin. Atherosclerosis, a chronic inflammatory disease, is a primary area of such research. nih.gov Animal models, particularly murine models, are extensively used to study the development and progression of this disease. nih.govmdpi.com The findings that heliangin suppresses the expression of adhesion molecules and inflammatory cytokines in vitro suggest its potential to mitigate atherosclerosis in vivo. mdpi.com

In the context of leishmaniasis, another disease with a significant inflammatory component, heliangin has been evaluated in animal models. researchgate.netnih.govmdpi.com Leishmaniasis is a parasitic disease where the host's immune and inflammatory responses play a crucial role in the pathology. researchgate.netnih.gov In a study using BALB/c mice infected with Leishmania amazonensis, heliangin administered in combination with Glucantime, a standard treatment, significantly reduced the progression of lesions and the parasite load compared to the control group. researchgate.netnih.govmdpi.com This demonstrates an in vivo anti-inflammatory and anti-parasitic effect.

Antiprotozoal Activity (Preclinical In Vitro and In Vivo Models)

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. researchgate.netnih.gov The search for new, effective, and less toxic treatments is a global health priority. ajol.info

Activity Against Leishmania amazonensis Promastigotes

In vitro studies have demonstrated the activity of heliangin against the promastigote form of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. researchgate.netnih.govmdpi.com Promastigotes are the motile, flagellated form of the parasite found in the sandfly vector. Heliangin was found to be active against L. amazonensis promastigotes with a reported 50% inhibitory concentration (IC50) of 9.3 µM. researchgate.netnih.gov This indicates a direct leishmanicidal effect on this extracellular stage of the parasite.

Activity Against Leishmania amazonensis Intracellular Amastigotes

The amastigote form of the Leishmania parasite resides and multiplies within host macrophages, making it the clinically relevant stage of infection in mammals. nih.gov Heliangin has shown potent activity against intracellular amastigotes of L. amazonensis, with a reported IC50 value of 0.8 µM. researchgate.netnih.govmdpi.com This high level of activity against the intracellular form is particularly significant for the development of effective anti-leishmanial drugs.

**Table 2: In Vitro Anti-leishmanial Activity of Heliangin against *Leishmania amazonensis***

Parasite StageIC50 Value (µM)Reference
Promastigotes9.3 researchgate.netnih.gov
Intracellular Amastigotes0.8 researchgate.netnih.govmdpi.com

Evaluation in Animal Models of Cutaneous Leishmaniasis

The promising in vitro activity of heliangin led to its evaluation in an animal model of cutaneous leishmaniasis. nih.govmdpi.com BALB/c mice infected with L. amazonensis were used to assess the in vivo efficacy. researchgate.netnih.govmdpi.com When administered in combination with Glucantime, heliangin significantly reduced the size of the skin lesions and the number of parasites in the lesions. researchgate.netnih.govmdpi.com While the study indicated that heliangin alone did not produce a significant difference in lesion size compared to the control, its synergistic effect with a conventional drug highlights its potential as a combination therapy for cutaneous leishmaniasis. mdpi.com

Antiviral Properties

Direct preclinical studies detailing the antiviral activity of 3-Epi-heliangin or the related compound heliangin against specific viruses, such as SARS-CoV-2, are not extensively available in the current body of scientific literature. labome.comthermofisher.comthermofisher.comwikipedia.org However, the broader class of sesquiterpene lactones has been recognized for potential antiviral effects, suggesting a possible area for future investigation into these specific compounds. biomedgrid.com Research has demonstrated that heliangin possesses activity against the protozoan parasite Leishmania amazonensis, inhibiting the replication of both promastigotes and intracellular amastigotes, but this activity is distinct from antiviral effects. researchgate.netnih.gov

Cellular and Molecular Mechanisms of Action

A significant body of preclinical evidence demonstrates that heliangin is a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. medchemexpress.com In various cell models, heliangin has been shown to suppress inflammatory responses by inhibiting the activation of NF-κB. mdpi.comnih.govnih.govdntb.gov.ua

The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.govmdpi.comnih.govresearchgate.net This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov As a downstream consequence of NF-κB inhibition, heliangin has been observed to decrease the expression of multiple inflammatory mediators, including:

Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin in vascular endothelial cells. nih.govmdpi.comdntb.gov.uaresearchgate.net

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Cytokines and Chemokines: Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comnih.gov

This activity has been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and TNF-α-stimulated vascular endothelial cells. mdpi.comnih.govdntb.gov.ua

Interactive Table: Effect of Heliangin on the NF-κB Pathway

Cell Type Stimulant Target Inhibited Downstream Effect Reference
Vascular Endothelial Cells TNF-α p-NF-κB, p-IκBα Decreased expression of ICAM-1, VCAM-1, E-selectin, MCP-1 nih.govmdpi.comdntb.gov.ua
RAW 264.7 Macrophages LPS NF-κB (p65 translocation) Decreased expression of iNOS, COX-2, TNF-α, IL-6, NO nih.gov

The influence of heliangin on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways appears to be context- and cell-type-dependent. The MAPK family, which includes key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), regulates a wide array of cellular processes.

One study found that while heliangin effectively suppressed the NF-κB pathway in TNF-α-stimulated vascular endothelial cells, it did not inhibit the phosphorylation of p38 MAPK or JNK1/2 in this cell type. mdpi.comnih.govresearchgate.net This suggests that in endothelial cells, the anti-inflammatory action of heliangin is mediated primarily through the NF-κB pathway, independent of p38 and JNK signaling.

In contrast, separate research using LPS-stimulated RAW 264.7 macrophage cells concluded that both the MAPK and NF-κB signaling pathways play important roles in heliangin's anti-inflammatory activity. nih.gov This discrepancy indicates that heliangin's engagement with MAPK pathways may vary depending on the specific cellular context and stimuli involved.

Currently, there is a lack of direct preclinical evidence to suggest that 3-Epi-heliangin or heliangin induces mitochondrial dysfunction or significant oxidative stress. While some studies on the anti-inflammatory effects of heliangin were conducted in the context of atherosclerosis, a condition associated with mitochondrial dysfunction, the research did not establish a causal link between heliangin treatment and these cellular states. researchgate.netdntb.gov.ua Similarly, studies on extracts from Jerusalem artichoke, a source of heliangin, have investigated effects on oxidative stress, but data specific to the purified heliangin compound is not provided. dntb.gov.uaresearchgate.net This area remains open for future research to determine if these mechanisms are part of the pharmacological profile of heliangin and its derivatives. scilit.com

Recent proteomic screening has identified a direct molecular target for heliangin. Research shows that heliangin acts as a covalent ligand to the 40S ribosomal protein S2 (RPS2). nih.govnih.govabcam.com

The interaction occurs through the covalent binding of heliangin's electrophilic moieties to the cysteine residue at position 222 (C222) of the RPS2 protein. nih.govnih.gov This binding event has significant functional consequences, primarily the disruption of pre-ribosomal RNA (pre-rRNA) metabolic processes. nih.govnih.govthermofisher.com The impairment of ribosome biogenesis leads to nucleolar stress, which in turn activates the ribosomal proteins-MDM2-p53 pathway, resulting in the stabilization of the tumor suppressor protein p53. nih.govnih.gov This specific mechanism has been identified as the basis for heliangin's therapeutic effects in NPM1-mutated acute myeloid leukemia (AML) cells, where it was shown to inhibit proliferation and induce apoptosis. nih.govnih.gov

While this target has been validated for heliangin, both 3-Epi-heliangin and heliangin have demonstrated cytotoxic activity against various human cancer cell lines. acs.orgacs.org

Interactive Table: Cytotoxic Activity of Heliangin and 3-Epi-heliangin

Compound Cell Line Cell Type Activity Reference
3-Epi-heliangin KB Human oral epidermoid carcinoma Cytotoxic acs.orgacs.org
Hela Human cervical epitheloid carcinoma Cytotoxic acs.orgacs.org
hepa59T/VGH Human liver carcinoma Cytotoxic acs.orgacs.org
Heliangin KB Human oral epidermoid carcinoma Cytotoxic acs.orgacs.org
Hela Human cervical epitheloid carcinoma Cytotoxic acs.orgacs.org
hepa59T/VGH Human liver carcinoma Cytotoxic acs.orgacs.org
OCI-AML3 NPM1-mutated acute myeloid leukemia Induces apoptosis, inhibits proliferation nih.gov

Apoptotic Pathway Modulation

Preclinical research into the biological activities of 3-Epi-heliangin, a heliangolide-type sesquiterpene lactone, has identified its capacity to induce programmed cell death, or apoptosis, in cancer cells. Investigations have focused on its effects on key molecular markers and pathways central to the apoptotic process.

Studies involving 3-Epi-heliangin isolated from Eupatorium kiirunense have demonstrated its pro-apoptotic properties. researchgate.net The induction of apoptosis by this compound was confirmed in human chronic myelogenous leukemia (K562) cells using an Annexin V-FITC test. researchgate.net This assay identifies one of the earliest changes in the cell membrane during apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet.

Further mechanistic studies have shown that the apoptotic activity of 3-Epi-heliangin involves the activation of key executioner enzymes in the apoptotic cascade. researchgate.net A Caspase-Glo 3/7 assay confirmed the activation of caspase-3 and caspase-7, proteases that are responsible for cleaving a broad range of cellular substrates, ultimately leading to the dismantling of the cell. researchgate.net The cytotoxic effects of 3-Epi-heliangin have also been noted against other human carcinoma cell lines, including oral epidermoid (KB), cervical epitheloid (Hela), and liver (hepa59T/VGH) cells, suggesting a broader potential for inducing cell death. nbu.ac.inresearchgate.net

While detailed investigations into the upstream regulation of the Bcl-2 family of proteins specifically by 3-Epi-heliangin are not extensively documented in the reviewed literature, the demonstrated activation of caspases 3 and 7 points towards the involvement of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, which converge on these executioner caspases.

Table 1: Summary of Preclinical Findings on 3-Epi-heliangin and Apoptosis

Experimental AssayCell LineKey FindingImplication
Annexin V-FITC TestK562 (Human Chronic Myelogenous Leukemia)Confirmed induction of apoptosis researchgate.netIndicates that 3-Epi-heliangin triggers programmed cell death.
Caspase-Glo 3/7 AssayK562 (Human Chronic Myelogenous Leukemia)Demonstrated activation of Caspase-3 and Caspase-7 researchgate.netConfirms the involvement of key executioner caspases in the apoptotic mechanism.
Cytotoxicity AssaysKB, Hela, hepa59T/VGHExhibited cytotoxic activity nbu.ac.inresearchgate.netSuggests a broad cell-death-inducing capability across different cancer types.

Biosynthetic Pathways and Metabolic Engineering

Proposed Biosynthesis of Heliangolides in Plants

The biosynthesis of heliangolides, including 3-epi-heliangin, is believed to originate from the general sesquiterpene lactone (STL) pathway, which is prominently active in the Asteraceae family. royalsocietypublishing.orgresearchgate.net The foundational steps of this pathway are well-established, starting with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. royalsocietypublishing.orgnih.gov

These five-carbon precursors are then condensed to form the 15-carbon molecule farnesyl diphosphate (FPP), a critical branching point for the synthesis of various terpenoids. royalsocietypublishing.orgnih.gov The committed step towards STL biosynthesis is the cyclization of FPP by germacrene A synthase (GAS) to produce germacrene A. royalsocietypublishing.orgtandfonline.com Subsequently, germacrene A undergoes a three-step oxidation by germacrene A oxidase (GAO), a cytochrome P450 enzyme, to yield germacrenoic acid. royalsocietypublishing.orgtandfonline.comnih.gov

The diversification into different STL subclasses, including heliangolides, occurs after the formation of germacrenoic acid. The specific hydroxylation patterns on the germacrene ring, catalyzed by various cytochrome P450 enzymes (CYPs), are crucial in determining the final skeletal structure. royalsocietypublishing.orgresearchgate.net For the formation of heliangolides, it is proposed that a key step involves the hydroxylation at the C-8 position of the germacrene ring. royalsocietypublishing.org Specifically, the enzyme germacrene A acid 8β-hydroxylase (HaG8H) catalyzes the addition of a β-hydroxyl group at this position, leading to the formation of 8β-hydroxy-germacrene A acid. royalsocietypublishing.orgnih.gov This intermediate is then believed to undergo spontaneous lactonization to form a cis-7,8-lactone, such as inunolide, which serves as a precursor to other heliangolides. nih.gov Further enzymatic modifications would then lead to the specific structure of 3-epi-heliangin.

Precursor Compounds and Enzymatic Transformations (e.g., Tiglic Acid incorporation)

The biosynthesis of 3-epi-heliangin involves a series of precursor compounds and specific enzymatic reactions. The core sesquiterpene lactone structure is derived from FPP, as detailed above. A key feature of many heliangolides, including 3-epi-heliangin, is the presence of ester side chains. In the case of 3-epi-heliangin, a tiglate moiety is attached.

The biosynthesis of tiglic acid itself is an interesting pathway. It is known to be derived from the amino acid L-isoleucine. researchgate.netresearchgate.net The proposed pathway involves the deamination of L-isoleucine to form a keto-carboxylic acid, which is then decarboxylated to produce 2-methylbutyric acid. researchgate.net This acid is likely activated by coenzyme A to form 2-methylbutyryl-CoA. Subsequent hydroxylation and dehydration steps lead to the formation of tiglyl-CoA. researchgate.net This activated form of tiglic acid can then be transferred to the hydroxyl group of the heliangolide core by an acyltransferase enzyme. researchgate.net The incorporation of tiglic acid is a crucial step in the final diversification of heliangolide structures. ebi.ac.uk

Table 1: Key Precursor Compounds and Enzymes in 3-Epi-heliangin Biosynthesis

Precursor/EnzymeRole
Isopentenyl diphosphate (IPP)C5 building block for terpenoids. royalsocietypublishing.orgnih.gov
Dimethylallyl diphosphate (DMAPP)C5 building block and isomer of IPP. royalsocietypublishing.orgnih.gov
Farnesyl diphosphate (FPP)C15 precursor for all sesquiterpenoids. royalsocietypublishing.orgnih.gov
Germacrene A synthase (GAS)Catalyzes the cyclization of FPP to germacrene A. royalsocietypublishing.orgtandfonline.com
Germacrene A oxidase (GAO)A cytochrome P450 enzyme that oxidizes germacrene A to germacrenoic acid. royalsocietypublishing.orgtandfonline.comnih.gov
Germacrene A acid 8β-hydroxylase (HaG8H)A cytochrome P450 enzyme that hydroxylates germacrenoic acid at the C-8 position. royalsocietypublishing.orgnih.gov
L-IsoleucinePrecursor for the biosynthesis of tiglic acid. researchgate.netresearchgate.net
AcyltransferaseEnzyme responsible for transferring the tiglyl group to the heliangolide core.

Enantioselective Biosynthetic Processes Leading to Epimers

The existence of epimers like 3-epi-heliangin highlights the high degree of stereochemical control exerted by the enzymes involved in its biosynthesis. Epimers are diastereomers that differ in the configuration at only one stereocenter. The formation of a specific epimer is determined by the enantioselectivity of the enzymes catalyzing the reactions that create these chiral centers.

In the biosynthesis of sesquiterpene lactones, the initial cyclization of the achiral FPP by sesquiterpene synthases establishes the first stereocenters of the carbocyclic skeleton. wur.nl The stereochemical outcome of this reaction is strictly controlled by the enzyme's active site. Subsequent modifications by cytochrome P450 enzymes and other tailoring enzymes further contribute to the final stereochemistry of the molecule. royalsocietypublishing.org

The formation of 3-epi-heliangin, as opposed to its other epimers, is likely determined by the specific stereochemical course of the reduction or hydroxylation reactions at the C-3 position of a heliangolide precursor. The enzyme responsible for this transformation would possess a highly specific active site that dictates the approach of the substrate and the delivery of the hydride or hydroxyl group from a particular face, resulting in the observed stereochemistry. While the specific enzymes responsible for the epimerization of heliangin (B1252734) to 3-epi-heliangin have not been fully characterized, the principles of enzymatic stereocontrol are well-established in natural product biosynthesis. beilstein-journals.orgrsc.org

Strategies for Metabolic Engineering in Plant Systems for Enhanced Production

The low natural abundance of many valuable plant-derived compounds, including 3-epi-heliangin, often limits their large-scale application. nih.gov Metabolic engineering offers a promising avenue to enhance the production of these compounds in their native plant systems or in heterologous hosts. nih.govresearchgate.netchemrxiv.org

Several strategies can be employed to engineer the biosynthesis of heliangolides:

Overexpression of Key Biosynthetic Genes: Increasing the expression levels of rate-limiting enzymes in the pathway can significantly boost the production of the target compound. researchgate.net For heliangolide biosynthesis, overexpressing genes such as GAS, GAO, and specific cytochrome P450 hydroxylases like HaG8H could lead to higher yields. royalsocietypublishing.orgnih.gov

Downregulation of Competing Pathways: The precursor FPP is a branch point for numerous metabolic pathways, including the synthesis of sterols and other terpenoids. nih.gov By downregulating the genes of competing pathways, more FPP can be channeled towards sesquiterpene lactone biosynthesis. Techniques like RNA interference (RNAi) or CRISPR/Cas9-mediated gene knockout can be utilized for this purpose. researchgate.netchemrxiv.org

Expression of Regulatory Factors: The biosynthesis of secondary metabolites is often regulated by transcription factors that control the expression of multiple genes within a pathway. Identifying and overexpressing these regulatory genes can simultaneously upregulate the entire biosynthetic pathway.

Heterologous Production: The entire biosynthetic pathway for 3-epi-heliangin could be reconstructed in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This approach offers the potential for large-scale, controlled fermentation-based production, independent of geographical and seasonal variations. nih.gov This would involve identifying all the necessary genes, optimizing their expression in the heterologous host, and engineering the host's metabolism to provide sufficient precursors.

The successful application of these metabolic engineering strategies requires a thorough understanding of the biosynthetic pathway and its regulation. Continued research to identify and characterize all the genes and enzymes involved in 3-epi-heliangin biosynthesis is crucial for developing effective engineering approaches. dntb.gov.uafrontiersin.org

Synthetic Chemistry and Analogue Development

Challenges and Progress in Total Synthesis of Complex Sesquiterpene Lactones

The total synthesis of complex sesquiterpene lactones like heliangolides is a demanding field in organic chemistry. windows.net These molecules are characterized by densely functionalized and stereochemically rich polycyclic frameworks. chemrxiv.org Key challenges include:

Stereochemical Complexity: Sesquiterpene lactones often possess multiple contiguous stereocenters, the precise control of which is a significant synthetic hurdle. Devising synthetic routes that establish the correct relative and absolute stereochemistry is a primary consideration. cri.or.th

Oxidative Diversity: The varied oxidation states found across the carbon skeletons, including hydroxyls, ketones, epoxides, and lactones, require the use of highly selective and often delicate oxidation reactions at late stages of the synthesis. researchgate.net

Structural Strain: The presence of strained ring systems, such as the characteristic ten-membered ring of heliangolides in its specific conformation, adds another layer of difficulty. cri.or.th

Despite these challenges, significant progress has been made. Modern synthetic strategies increasingly employ convergent and modular approaches, where complex fragments of the molecule are synthesized independently and then joined together. caltech.edu Innovative methodologies, such as cascade reactions that form multiple bonds in a single operation, and the application of bioinspired cyclizations have streamlined the construction of these intricate cores. researchgate.net

Development of Synthetic Methodologies for Heliangolide Core Structures

The heliangolide skeleton, a subtype of the germacranolides, is defined by a 10-membered carbocycle fused to a γ-lactone ring. The development of synthetic methods to construct this core is central to the synthesis of compounds like 3-epi-heliangin. Research has focused on several key transformations to build the foundational hydroazulene or cyclodecane (B1584694) rings.

Key synthetic strategies that have been developed include:

Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to form the 10-membered ring characteristic of many germacranolides and heliangolides.

Radical Cyclizations: Free-radical-mediated cyclizations offer a complementary approach to forging the medium-sized ring systems.

Intramolecular Alkylations and Aldol Reactions: These classic carbon-carbon bond-forming reactions are frequently used to close the macrocyclic ring of heliangolide precursors.

Domino Reactions: Multi-reaction sequences, sometimes initiated by a single event, have been designed to rapidly assemble the complex bicyclic core from simpler acyclic precursors. sioc-journal.cn

These methodologies provide a toolbox for chemists to approach the synthesis of the heliangolide framework, paving the way for the total synthesis of specific members like 3-epi-heliangin.

Semisynthetic Approaches from Natural Precursors

Semisynthesis represents a powerful and efficient strategy that leverages the complex scaffolds of abundant natural products as advanced starting materials. wikipedia.org This approach circumvents the need for a lengthy total synthesis by chemically modifying a readily available natural compound to produce a desired, often rare, analogue. researchgate.netmdpi.com

For sesquiterpene lactones, a common and historically significant precursor is parthenolide . Its availability and functional group handles make it an attractive starting point for modification. nih.gov Another prominent precursor is costunolide , which possesses the foundational germacranolide ring that can be elaborated into other SL skeletons. researchgate.net

The general process involves a few key steps:

Isolation: The precursor compound is extracted and purified from a natural source, often a plant from the Asteraceae family. nih.gov

Functional Group Manipulation: The isolated compound is subjected to a series of chemical reactions to modify its structure. This can include reductions, oxidations, or the addition of new functional groups.

Skeletal Rearrangement: In some cases, the carbon skeleton of the precursor is rearranged to form a different class of sesquiterpene lactone. For example, a germacranolide might be induced to undergo a Cope rearrangement to form an elemanolide.

This strategy allows for the efficient generation of diverse analogues for biological screening, including derivatives that would be difficult to access through total synthesis. researchgate.net

Design and Synthesis of 3-Epi-Heliangin Derivatives and Analogues

The design and synthesis of derivatives and analogues of a lead compound like 3-epi-heliangin are driven by the need to explore and optimize its biological activity. researchgate.net This process, often guided by initial biological data and computational modeling, involves systematic structural modifications to probe the molecule's interaction with its biological target. nih.gov

For a heliangolide like 3-epi-heliangin, key areas for modification include:

The α-methylene-γ-lactone Moiety: This reactive group is a common feature in bioactive sesquiterpene lactones and is known to react with nucleophiles, such as cysteine residues in proteins, via a Michael-type addition. nih.govmdpi.com Analogues can be synthesized where the exocyclic double bond is reduced or replaced to assess its importance for activity.

Ester Side Chains: Many natural heliangolides bear ester groups at various positions. Synthesizing analogues with different ester functionalities (e.g., varying the acyl chain length or steric bulk) is a common strategy to modulate properties like lipophilicity and cell permeability. google.com

The Carbocyclic Core: Modifications to the 10-membered ring, such as the introduction or removal of double bonds and hydroxyl groups, can significantly impact the molecule's conformation and, consequently, its biological activity.

The synthesis of these analogues typically employs semisynthetic methods starting from an isolated natural product or leverages a flexible total synthesis route that allows for late-stage diversification. chemrxiv.orgcaltech.edu

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a bioactive molecule and assessing the effect of these changes on its biological activity. researchgate.net The goal is to identify the key structural features—the pharmacophore—responsible for the desired effect.

For heliangolides, SAR studies have revealed several general trends. The biological activity is often linked to the presence of electrophilic centers that can act as alkylating agents. nih.gov A primary focus of SAR studies on compounds like 3-epi-heliangin would be to investigate the role of its key functional groups.

By synthesizing a library of analogues with specific modifications and evaluating their biological effects, researchers can build a detailed SAR model. asm.org This model provides crucial insights into the mechanism of action and guides the design of next-generation compounds with improved potency and selectivity. nih.gov

Table of Mentioned Compounds

Future Research Directions and Translational Potential Excluding Human Clinical Trials

Identification and Validation of Specific Molecular Targets

A critical step in the development of any therapeutic agent is the precise identification and validation of its molecular targets. nih.gov For 3-epi-heliangin, this process is essential to fully understand its mechanism of action and to predict its efficacy and potential side effects. Current research suggests that like other sesquiterpene lactones, 3-epi-heliangin's biological effects are likely mediated through the alkylation of thiol groups in proteins, a mechanism attributed to the α-methylene-γ-lactone group present in its structure. mdpi.com

Future research should focus on employing advanced techniques to pinpoint the specific proteins that 3-epi-heliangin interacts with. This can be achieved through methods such as affinity chromatography, where a modified version of 3-epi-heliangin is used to "pull out" its binding partners from cell extracts. Subsequent identification of these proteins using mass spectrometry can provide a direct map of its molecular targets.

Furthermore, studies have indicated that the related compound, heliangin (B1252734), exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. mdpi.comresearchgate.netnih.gov Specifically, it has been shown to suppress the phosphorylation of NF-κB and IκBα. mdpi.comresearchgate.net Given the structural similarity, it is plausible that 3-epi-heliangin shares this mechanism. Future investigations should therefore include targeted studies to confirm if 3-epi-heliangin also modulates the NF-κB pathway and to identify other potential signaling cascades it may affect. Validating these targets in relevant cellular and animal models will be crucial for advancing its preclinical development. angelinipharma.com

Investigation of 3-Epi-Heliangin Synergies with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in drug discovery. nuevo-group.com Investigating the synergistic potential of 3-epi-heliangin with other bioactive compounds could lead to more effective therapeutic combinations.

A notable example of synergy has been observed with the parent compound, heliangin, in combination with the antileishmanial drug Glucantime. nih.gov This combination significantly reduced lesion progression and parasite load in a mouse model of cutaneous leishmaniasis. nih.gov This finding strongly suggests that similar synergistic studies with 3-epi-heliangin against various pathogens or in different disease models are warranted.

Furthermore, combining 3-epi-heliangin with conventional drugs could also be beneficial. For example, in cancer research, combining a natural compound with a standard chemotherapeutic agent can sometimes reduce the required dose of the toxic drug, thereby minimizing side effects. nih.govmdpi.com Future in vitro and in vivo studies should be designed to screen for synergistic interactions between 3-epi-heliangin and a panel of existing drugs for various conditions.

Advanced Preclinical In Vivo Efficacy and Mechanism Studies

While initial in vitro studies provide valuable information, advanced preclinical in vivo studies are essential to evaluate the efficacy and further elucidate the mechanism of action of 3-epi-heliangin in a whole-organism context. ppd.comnih.gov These studies bridge the gap between laboratory findings and potential therapeutic applications. angelinipharma.com

Future in vivo research should involve the use of well-established animal models that are relevant to the potential therapeutic applications of 3-epi-heliangin. For example, based on the known anti-inflammatory properties of the related compound heliangin, mouse models of inflammatory diseases could be employed. mdpi.comnih.gov Similarly, given the cytotoxic activity of some sesquiterpene lactones against cancer cell lines, xenograft models where human cancer cells are implanted into immunocompromised mice could be utilized to assess anti-tumor efficacy. nih.govmdpi.com

In these in vivo studies, key parameters to be assessed would include the effect of 3-epi-heliangin on disease progression, survival rates, and relevant biomarkers. nih.gov For instance, in an inflammation model, this would involve measuring levels of inflammatory cytokines and immune cell infiltration in tissues. In a cancer model, tumor growth and metastasis would be the primary endpoints. mdpi.com

Moreover, these in vivo studies provide an opportunity to investigate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the relationship between drug concentration and effect). nih.gov Understanding these properties is crucial for determining the optimal dosing regimen and for predicting the compound's behavior in a biological system.

Exploration of Additional Therapeutic Applications (excluding human trials)

The documented biological activities of 3-epi-heliangin and related sesquiterpene lactones suggest that its therapeutic potential may extend beyond its currently investigated effects. Future research should explore a broader range of potential applications.

Given that many sesquiterpene lactones exhibit antimicrobial and antiparasitic properties, a systematic screening of 3-epi-heliangin against a panel of pathogenic bacteria, fungi, and parasites is warranted. academicjournals.org The promising antileishmanial activity of heliangin provides a strong rationale for investigating 3-epi-heliangin against Leishmania species and other protozoan parasites. nih.gov

The anti-inflammatory properties of heliangin, particularly its ability to inhibit the NF-κB pathway, suggest that 3-epi-heliangin could be investigated for its potential in managing chronic inflammatory diseases. mdpi.comresearchgate.netnih.gov This could include conditions such as inflammatory bowel disease or rheumatoid arthritis, using appropriate animal models.

Furthermore, some sesquiterpene lactones have shown neuroprotective effects. mdpi.com Investigating the potential of 3-epi-heliangin to protect neurons from damage in models of neurodegenerative diseases, such as Parkinson's or Alzheimer's disease, could open up new avenues for research.

The cytotoxic activity of sesquiterpene lactones against various cancer cell lines also points towards a potential role for 3-epi-heliangin in oncology research. wilddata.cnresearchgate.net Screening its efficacy against a diverse range of cancer cell types could identify specific cancers that are particularly sensitive to its effects.

Application of Omics Technologies in Mechanistic Elucidation

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful and unbiased approach to elucidating the mechanism of action of 3-epi-heliangin. azolifesciences.com These technologies can provide a comprehensive overview of the cellular changes induced by the compound. uninet.eduhumanspecificresearch.org

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how 3-epi-heliangin alters gene expression. humanspecificresearch.org By treating cells with 3-epi-heliangin and then analyzing the changes in their mRNA levels using techniques like RNA-sequencing, researchers can identify the genes and signaling pathways that are affected. This can provide valuable clues about its mechanism of action. nih.gov

Proteomics , the large-scale study of proteins, can be used to identify the proteins that are directly or indirectly modulated by 3-epi-heliangin. humanspecificresearch.org Techniques such as mass spectrometry can be used to compare the protein profiles of treated and untreated cells, revealing changes in protein expression and post-translational modifications.

Metabolomics , the comprehensive analysis of metabolites, can provide insights into how 3-epi-heliangin affects cellular metabolism. nih.govhmdb.ca By measuring the changes in the levels of various metabolites after treatment, researchers can identify metabolic pathways that are perturbed by the compound. This approach has been used to differentiate between various legumes based on their metabolite fingerprints. ub.eduresearchgate.net

Integrating the data from these different omics platforms can provide a holistic view of the cellular response to 3-epi-heliangin, leading to a more complete understanding of its mechanism of action and facilitating the identification of novel therapeutic targets and biomarkers. nih.gov

Conclusion

Summary of Current Understanding of 3-Epi-Heliangin Research

Current knowledge of 3-Epi-heliangin is centered on its identity as a heliangolide-type sesquiterpene lactone isolated from the plant Eupatorium kiirunense. researchgate.net Its chemical structure and properties are well-defined. Research has firmly established its cytotoxic activity against a panel of human cancer cell lines, including those of liver, cervical, and oral origin. researchgate.netacademicjournals.org The mechanism underlying this cytotoxicity is presumed to involve the alkylation of biological macromolecules via its reactive α-methylene-γ-lactone moiety, a characteristic feature of this class of compounds. researchgate.netmdpi.com

Remaining Knowledge Gaps and Future Research Priorities

Despite these findings, significant gaps in the understanding of 3-Epi-heliangin remain. The primary areas for future research include:

Pharmacological Profiling: There is a complete lack of direct experimental data on the anti-inflammatory and antimicrobial activities of 3-Epi-heliangin. Given the known properties of related compounds, investigating these potential effects is a high priority.

Quantitative Cytotoxicity: The publication of specific IC₅₀ values for its cytotoxic activity against various cancer cell lines is needed for a more quantitative assessment of its potency and potential for further development.

Mechanism of Action: While the general mechanism is presumed, studies to identify the specific cellular proteins and signaling pathways targeted by 3-Epi-heliangin would provide a deeper understanding of its bioactivity.

Biosynthesis and Synthesis: Elucidation of its specific biosynthetic pathway and the development of a total chemical synthesis would enable the production of larger quantities for further study and the creation of novel analogs with potentially improved therapeutic properties.

Q & A

Q. What are the recommended methodologies for isolating and characterizing 3-Epi-heliangin from natural sources?

To isolate 3-Epi-heliangin, employ chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic characterization (NMR, MS). Prioritize solvent systems optimized for sesquiterpene lactones, and validate purity via elemental analysis or high-resolution mass spectrometry. For structural elucidation, compare spectral data with established heliangin derivatives, ensuring corrections for stereochemical variations .

Q. How can researchers ensure reproducibility in bioactivity assays involving 3-Epi-heliangin?

Standardize assay protocols by:

  • Using validated cell lines or enzyme systems (e.g., NF-κB inhibition assays for anti-inflammatory studies).
  • Including positive controls (e.g., dexamethasone for cytotoxicity comparisons).
  • Reporting exact concentrations, solvent vehicles, and incubation times. Cross-validate results across multiple experimental replicates and independent labs to address batch-to-batch variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity profiles of 3-Epi-heliangin across studies?

Address discrepancies by:

  • Conducting dose-response curves to identify non-linear effects.
  • Analyzing confounding variables (e.g., solvent interactions, impurity thresholds >0.5%).
  • Applying meta-analytical frameworks to compare datasets, emphasizing studies with robust blinding and randomization protocols .

Q. How can computational modeling enhance the understanding of 3-Epi-heliangin’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities to targets like COX-2 or tubulin. Validate predictions via mutagenesis assays or isothermal titration calorimetry (ITC). Ensure force field parameters are calibrated for sesquiterpene lactones to improve accuracy .

Q. What are the best practices for designing synthetic routes to 3-Epi-heliangin analogs with improved stability?

Optimize synthetic pathways using design of experiments (DoE) to evaluate reaction parameters (temperature, catalysts). Prioritize stereoselective methods (e.g., Sharpless epoxidation) and characterize intermediates via X-ray crystallography. Assess stability via accelerated degradation studies under varying pH and temperature conditions .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data when assigning the stereochemistry of 3-Epi-heliangin derivatives?

Resolve ambiguities by:

  • Performing NOESY/ROESY NMR experiments to confirm spatial proximities of protons.
  • Comparing experimental optical rotations with literature values.
  • Collaborating with crystallographers for single-crystal X-ray analysis, which provides definitive stereochemical assignments .

Q. What statistical approaches are critical for interpreting dose-dependent cytotoxicity data of 3-Epi-heliangin?

Use non-linear regression models (e.g., Hill equation) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance beyond p-values .

Methodological Pitfalls to Avoid

Q. Why might bioassay results for 3-Epi-heliangin fail to replicate across laboratories?

Common issues include:

  • Variability in compound solubility (e.g., DMSO vs. ethanol vehicles).
  • Differences in cell passage numbers or culture conditions.
  • Inconsistent metabolite profiling of source materials. Mitigate by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and sharing raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.